N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-17-10-6-15(7-11-17)21-14-22(19-4-2-3-5-20(19)24)27(25-21)33(30,31)18-12-8-16(23)9-13-18/h2-13,22,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGDICLWXBHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and sulfonylated pyrazoles.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorinated phenyl groups and the sulfonylated pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
- Fluorine vs. Chlorine at Benzenesulfonyl Group: The target compound’s 4-fluorobenzenesulfonyl group (electron-withdrawing) may enhance binding to enzymes like carbonic anhydrase compared to the 3-chlorobenzenesulfonyl analog (), where chlorine’s larger size and polarizability could alter steric and electronic interactions .
- Para-substitution allows for planar alignment with enzyme active sites, as seen in aminopeptidase N inhibitors .
Sulfonamide Variations :
- Methanesulfonamide (target) vs. ethanesulfonamide (): The shorter alkyl chain in the target may improve solubility but reduce metabolic stability compared to the bulkier ethanesulfonamide .
- Carbothioamide derivatives () exhibit distinct hydrogen-bonding capabilities, which could modulate target affinity .
Crystallographic and Structural Validation
- The synthesis and characterization of related compounds (e.g., ) rely on techniques like single-crystal X-ray diffraction, often refined using SHELXL (). These methods confirm the dihydropyrazole core’s planar geometry and substituent orientations, critical for structure-activity relationship (SAR) studies .
- Validation protocols (e.g., in ) ensure accuracy in reported structures, minimizing errors in comparative analyses .
Biological Activity
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Fluorobenzenesulfonyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Dihydro-pyrazole moiety : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
- Methanesulfonamide : Often associated with inhibition of certain enzymes, particularly in cancer pathways.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H20F2N2O3S2 |
| Molecular Weight | 414.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The sulfonamide group is particularly effective in targeting carbonic anhydrases and other sulfonamide-sensitive enzymes.
Anticancer Activity
Research indicates that this compound has shown promise in various cancer models:
- In vitro Studies : In studies involving human cancer cell lines (e.g., SW480 and HCT116), the compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.12 μM to 2 μM. These values suggest a potent anticancer effect compared to standard chemotherapeutics like 5-FU .
- In vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth rates and decreased expression of proliferation markers such as Ki67. This indicates a potential for effective therapeutic applications in colorectal cancer treatment .
Case Study 1: Colorectal Cancer
A study evaluated the efficacy of this compound on HCT116 xenografts in BALB/C nu/nu mice. The results indicated a significant reduction in tumor size after treatment compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound interacts with the β-catenin pathway, a critical regulator in many cancers. The binding affinity and selectivity for this pathway suggest that it could serve as a lead compound for developing new therapies targeting Wnt signaling .
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Pathway | Notes |
|---|---|---|---|
| N-{4-[1-(4-fluorobenzenesulfonyl)-... | 0.12 - 2 | β-catenin | Potent inhibitor in colorectal cancer |
| Compound 25 (related sulfonamide) | 0.12 - 2 | Wnt signaling | Superior to reference compounds |
| Standard Chemotherapeutic (5-FU) | Varies | Multiple | Commonly used but less selective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
